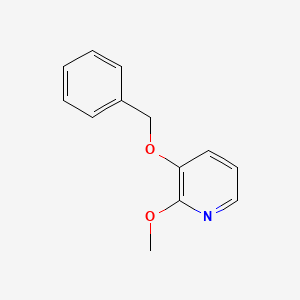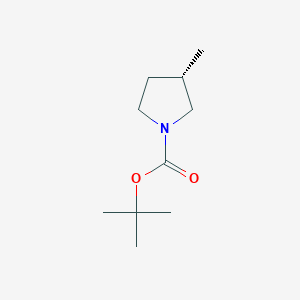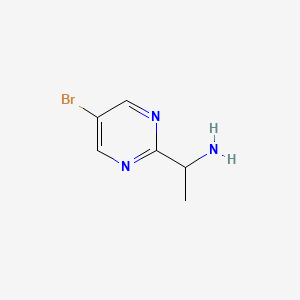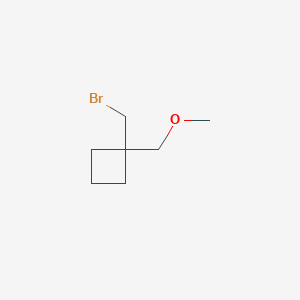![molecular formula C12H16N2 B1376230 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 869494-14-4](/img/structure/B1376230.png)
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Vue d'ensemble
Description
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a chemical compound with the linear formula C12H16N2 . It is a promising building block for medicinal chemistry .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes, including this compound, has been developed by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis
The synthesis of this compound involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Physical and Chemical Properties Analysis
In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Applications De Recherche Scientifique
Ligand Development for Neuronal Acetylcholine Receptors
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane derivatives have been explored for their potential as ligands for neuronal nicotinic receptors (nAChRs). The synthesis of a library of these compounds demonstrated their affinity for nAChRs, with certain compounds showing selective partial agonist activity for the α4β2 nAChR subtype. These findings contribute to a better understanding of the structure-activity relationship (SAR) of these compounds for nAChRs (Murineddu et al., 2019).
Dopamine Uptake Inhibitors
Analogues of this compound have been synthesized and evaluated for their ability to inhibit dopamine (DA) reuptake. This research provided insights into the potency of these compounds as DA reuptake inhibitors, with certain compounds demonstrating significant activity (Loriga et al., 2007).
Bridged Bicyclic Piperazine Synthesis
The 3,6-diazabicyclo[3.1.1]heptane ring system is used as a key intermediate in the synthesis of bridged bicyclic piperazines, which are important in medicinal chemistry. This synthesis approach leverages the unique properties of the 3,6-diazabicyclo[3.1.1]heptane structure (Walker & Bedore, 2012).
Ligand Development for Nicotinic Acetylcholine Receptors
Novel 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides have been synthesized targeting α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). These compounds exhibit partial or full agonist activities at these receptors, highlighting their potential in pharmacological applications (Strachan et al., 2014).
Biologically Active Bridged Diazabicycloheptanes
Research into the chemical synthesis and biological activity of diazabicycloheptanes, including 3,6-diazabicyclo[3.1.1]heptane derivatives, has expanded understanding of their diverse biological activities. These compounds are derived from two primary scaffold types: 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane (Murineddu et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOPMLUYDDHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)








